N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine
Brand Name: Vulcanchem
CAS No.: 651729-12-3
VCID: VC16824610
InChI: InChI=1S/C12H12F3N/c1-16(2)9-5-7-10-6-3-4-8-11(10)12(13,14)15/h3-4,6,8H,9H2,1-2H3
SMILES:
Molecular Formula: C12H12F3N
Molecular Weight: 227.22 g/mol

N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine

CAS No.: 651729-12-3

Cat. No.: VC16824610

Molecular Formula: C12H12F3N

Molecular Weight: 227.22 g/mol

* For research use only. Not for human or veterinary use.

N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine - 651729-12-3

Specification

CAS No. 651729-12-3
Molecular Formula C12H12F3N
Molecular Weight 227.22 g/mol
IUPAC Name N,N-dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine
Standard InChI InChI=1S/C12H12F3N/c1-16(2)9-5-7-10-6-3-4-8-11(10)12(13,14)15/h3-4,6,8H,9H2,1-2H3
Standard InChI Key RXGUHMWDKDGZMX-UHFFFAOYSA-N
Canonical SMILES CN(C)CC#CC1=CC=CC=C1C(F)(F)F

Introduction

Chemical Identification and Structural Features

Molecular Identity

N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine is systematically identified by the following descriptors:

PropertyValue
CAS Registry Number651729-12-3
IUPAC NameN,N-dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine
Molecular FormulaC12H12F3N\text{C}_{12}\text{H}_{12}\text{F}_{3}\text{N}
Molecular Weight227.22 g/mol
SMILES NotationCN(C)CC#CC1=CC=CC=C1C(F)(F)F
InChI KeyRXGUHMWDKDGZMX-UHFFFAOYSA-N

The compound’s structure features a phenyl ring substituted with a trifluoromethyl (-CF3_3) group at the ortho position, connected via a propynyl (-C≡C-) spacer to a dimethylamine (-N(CH3_3)2_2) group. This arrangement confers significant electronic anisotropy, with the electron-withdrawing -CF3_3 group polarizing the phenyl ring and the alkyne moiety enhancing electrophilicity.

Structural Isomerism

A closely related isomer, N,N-dimethyl-3-[3-(trifluoromethyl)phenyl]prop-2-yn-1-amine (CID 3049684), differs only in the -CF3_3 group’s position (meta instead of ortho). While sharing the same molecular weight and formula, steric and electronic distinctions between the isomers influence their reactivity and intermolecular interactions.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N,N-dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine typically involves sequential functionalization steps:

  • Formation of the Propynyl Linkage: A Sonogashira coupling or similar cross-coupling reaction may introduce the alkyne group between the aromatic and amine moieties.

  • Introduction of the Trifluoromethyl Group: Electrophilic trifluoromethylation using reagents like Umemoto’s reagent or CF3_3TMS under catalytic conditions can install the -CF3_3 group at the ortho position.

  • Amine Functionalization: Quaternization of the amine with methyl groups is achieved via alkylation using methyl iodide or dimethyl sulfate in the presence of a base.

Optimization Challenges

Key challenges include controlling regioselectivity during trifluoromethylation and minimizing side reactions involving the alkyne’s high reactivity. Solvent choice (e.g., dichloromethane or THF) and temperature control are critical to achieving high yields .

Reactivity and Applications

Electrophilic Behavior

The compound’s alkyne and iminium-like characteristics enable diverse reactivity patterns. Studies on analogous propyne iminium salts (e.g., N,NN,N-dimethyl-3-phenyl-1-trifluoromethyl-propyne iminium triflate) reveal two primary pathways :

  • Ambident Electrophilicity: The alkyne acts as a dual electrophile, participating in:

    • Heteroaromatic Substitution: Reacting with electron-rich heterocycles (furans, thiophenes) to form substitution products.

    • Annulation Reactions: Serving as a 1,3-biselectrophile to construct CF3_3-containing fused rings (e.g., cyclopenta[bb]furan derivatives).

  • [2+2] Cycloadditions: With dienes or styrenes, the electron-deficient alkyne undergoes double cycloadditions, yielding bicyclic structures .

Crystallographic and Spectroscopic Data

Crystallography

Although no single-crystal data for N,N-dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine are publicly available, related iminium salts exhibit orthorhombic or monoclinic crystal systems. For example, a phenylene-tethered bis(iminium) derivative crystallizes in the monoclinic P21/nP2_1/n space group with unit cell parameters a=8.5110(3)a = 8.5110(3) Å, b=12.6247(5)b = 12.6247(5) Å, c=17.7687(6)c = 17.7687(6) Å . These data suggest potential packing interactions driven by the -CF3_3 group’s polarity.

Spectroscopic Signatures

  • NMR: 1H^1\text{H} NMR spectra typically show resonances for aromatic protons (δ 7.2–7.8 ppm), alkyne carbons (δ 70–90 ppm in 13C^{13}\text{C}), and dimethylamine groups (δ 2.2–2.5 ppm).

  • IR: Stretching vibrations for C≡C (≈2100 cm1^{-1}) and C-F (1100–1200 cm1^{-1}) are diagnostic.

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